molecular formula C19H21N5O2 B5970542 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine

Cat. No.: B5970542
M. Wt: 351.4 g/mol
InChI Key: CXGPUVWEUNXQSC-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a triazine ring substituted with a methylfuran group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Formation of the Triazine Ring: The next step involves the cyclization of appropriate precursors to form the 1,2,4-triazine ring. This can be achieved through the reaction of hydrazine derivatives with nitriles or amidines.

    Coupling of the Piperazine and Triazine Derivatives: The final step involves the coupling of the 4-(2-methoxyphenyl)piperazine with the 5-(5-methylfuran-2-yl)-1,2,4-triazine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens (Cl2, Br2), alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as targeting specific receptors or enzymes involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and methoxyphenyl structure but differ in the triazine ring.

    4-(3-Methoxyphenyl)piperazin-1-yl derivatives: These compounds have a similar piperazine and methoxyphenyl structure but differ in other substituents.

Uniqueness

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-7-8-17(26-14)15-13-20-22-19(21-15)24-11-9-23(10-12-24)16-5-3-4-6-18(16)25-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPUVWEUNXQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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